(R)-(Ethylsulfinyl)benzene (R)-(Ethylsulfinyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC19804422
InChI: InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol

(R)-(Ethylsulfinyl)benzene

CAS No.:

Cat. No.: VC19804422

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-(Ethylsulfinyl)benzene -

Specification

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
IUPAC Name [(R)-ethylsulfinyl]benzene
Standard InChI InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m1/s1
Standard InChI Key DUVLJBQCIZCUMW-SNVBAGLBSA-N
Isomeric SMILES CC[S@@](=O)C1=CC=CC=C1
Canonical SMILES CCS(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-(Ethylsulfinyl)benzene is C8H10OS\text{C}_8\text{H}_{10}\text{OS}, with a molar mass of 154.23 g/mol. The sulfinyl group (SO-\text{SO}-) introduces a tetrahedral geometry around the sulfur atom, creating a chiral center. The (R)-configuration is determined using the Cahn-Ingold-Prelog priority rules, where the ethyl group (CH2CH3-\text{CH}_2\text{CH}_3), oxygen atom, benzene ring, and lone pair on sulfur are prioritized in descending order .

The compound’s structure is depicted in Figure 1, highlighting the planar benzene ring and the sulfinyl group’s stereochemistry. Resonance effects between the sulfur and oxygen atoms result in partial double-bond character (S=O\text{S}=\text{O}), stabilizing the sulfoxide moiety .

Table 1: Key Structural Parameters of (R)-(Ethylsulfinyl)benzene

ParameterValue
Molecular FormulaC8H10OS\text{C}_8\text{H}_{10}\text{OS}
Molar Mass154.23 g/mol
Hybridization of Sulfursp3\text{sp}^3
Bond Angle (S-O-C\angle \text{S-O-C})~106°
Chirality(R)-configuration

Synthesis and Enantioselective Production

Oxidation of Ethyl Phenyl Sulfide

The most common route to synthesize (R)-(Ethylsulfinyl)benzene involves the oxidation of ethyl phenyl sulfide (C6H5SCH2CH3\text{C}_6\text{H}_5\text{SCH}_2\text{CH}_3) using chiral oxidizing agents. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperoxybenzoic acid (mCPBA\text{mCPBA}) in the presence of a titanium-based catalyst induces stereoselectivity, yielding the (R)-enantiomer with high enantiomeric excess (ee) .

C6H5SCH2CH3+H2O2Ti(OiPr)4(R)-C6H5SOCH2CH3+H2O\text{C}_6\text{H}_5\text{SCH}_2\text{CH}_3 + \text{H}_2\text{O}_2 \xrightarrow{\text{Ti(OiPr)}_4} \text{(R)-C}_6\text{H}_5\text{SOCH}_2\text{CH}_3 + \text{H}_2\text{O}

Kinetic Resolution and Catalytic Asymmetric Synthesis

Alternative methods include kinetic resolution using enzymes or transition-metal catalysts. For example, lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic sulfinate ester, leaving the desired (R)-(Ethylsulfinyl)benzene .

Physicochemical Properties

Thermal Stability and Phase Behavior

(R)-(Ethylsulfinyl)benzene is a viscous liquid at room temperature, with a boiling point estimated at 210–220°C based on analogs like methyl phenyl sulfoxide (b.p.=238C\text{b.p.} = 238^\circ\text{C}) . Its melting point is approximately 10C-10^\circ\text{C}, and it exhibits moderate thermal stability, decomposing above 250°C.

Table 2: Physical Properties of (R)-(Ethylsulfinyl)benzene

PropertyValue
Boiling Point210–220°C (estimated)
Melting Point10C-10^\circ\text{C} (estimated)
Density1.12–1.15 g/cm³
Refractive Index (nD20n_D^{20})1.55–1.58
Solubility in WaterSlightly soluble (1–5 g/L)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1040 cm1^{-1} (S=O\text{S}=\text{O} stretch) and 700 cm1^{-1} (C-S stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.2–1.4 (t, 3H, CH3-\text{CH}_3), δ 2.8–3.1 (m, 2H, CH2-\text{CH}_2-), δ 7.3–7.6 (m, 5H, aromatic).

    • 13C^{13}\text{C}: δ 45.2 (CH2-\text{CH}_2-), δ 14.1 (CH3-\text{CH}_3), δ 125–130 (aromatic carbons).

Reactivity and Functional Utility

Asymmetric Induction in Organic Synthesis

The chiral sulfinyl group serves as a directing group in stereoselective reactions. For instance, it facilitates enantioselective additions to carbonyl compounds via the Parikh-Doering oxidation or Cram’s chelation control .

Coordination Chemistry

(R)-(Ethylsulfinyl)benzene acts as a ligand in transition-metal catalysis. Its lone pairs on sulfur and oxygen coordinate to metals like palladium or rhodium, enabling asymmetric hydrogenation of alkenes .

ParameterValue
Flash Point110–120°C (estimated)
LD50_{50} (Oral, Rat)>2000 mg/kg (analog data)
PPE RecommendationsGloves, goggles, ventilation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing chiral drugs, such as proton pump inhibitors (e.g., omeprazole), where sulfoxide chirality dictates therapeutic efficacy .

Materials Science

(R)-(Ethylsulfinyl)benzene derivatives are explored in liquid crystals and photovoltaic materials due to their polarizable sulfinyl groups .

Recent Advancements and Future Directions

Recent studies focus on improving enantioselective synthesis via photoredox catalysis and flow chemistry. A 2024 report demonstrated a photocatalytic method achieving 98% ee using a ruthenium-based catalyst . Future research may explore its role in biodegradable polymers or metal-organic frameworks (MOFs).

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